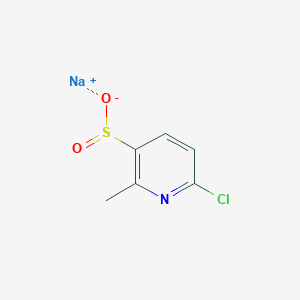
Sodium 6-chloro-2-methylpyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-chloro-2-methylpyridine-3-sulfinate is an organosulfur compound with the molecular formula C6H6ClNO2SNa. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-chloro-2-methylpyridine-3-sulfinate typically involves the sulfonation of 6-chloro-2-methylpyridine. This can be achieved through the reaction of 6-chloro-2-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically isolated through crystallization or precipitation methods.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-chloro-2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-chloro-2-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 6-chloro-2-methylpyridine-3-sulfinate involves its interaction with molecular targets through its sulfonate group. This group can form strong bonds with various substrates, facilitating different chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 4-chloropyridine-2-sulfinate
Uniqueness
Sodium 6-chloro-2-methylpyridine-3-sulfinate is unique due to the presence of both a chloro and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Biologische Aktivität
Sodium 6-chloro-2-methylpyridine-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 2-position, along with a sulfonate group. Its molecular formula is C7H7ClN2O2S, and it has a molecular weight of approximately 213.62 g/mol. The unique arrangement of these functional groups contributes to its distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClN2O2S |
| Molecular Weight | 213.62 g/mol |
| Structure | Pyridine ring with Cl and CH₃ substitutions |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The sulfonate group is believed to play a crucial role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.
2. Anticancer Potential
This compound has also been investigated for its anticancer properties. Research suggests that it can inhibit cancer cell proliferation through mechanisms involving interactions with specific enzymes and receptors, potentially leading to apoptosis in cancerous cells.
3. Enzyme Modulation
this compound may modulate enzyme activity by binding to active sites or allosteric sites on target enzymes, influencing various metabolic pathways.
The mechanism of action of this compound involves several key interactions:
- Enzyme Inhibition : The sulfonate group can mimic natural substrates, leading to competitive inhibition of enzymes such as dihydropteroate synthase, which is critical in bacterial metabolism.
- Receptor Interaction : The compound may interact with cellular receptors, affecting signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies highlight the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent in clinical settings.
- Cancer Cell Proliferation : In vitro experiments indicated that this compound reduced the viability of human cancer cell lines by inducing apoptosis, suggesting its potential as a chemotherapeutic agent.
Eigenschaften
Molekularformel |
C6H5ClNNaO2S |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
sodium;6-chloro-2-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c1-4-5(11(9)10)2-3-6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
FHKXTHFOHQDCFN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















